2-(Ethylsulphonyl)benzothiazol-6-amine synthesis pathway
2-(Ethylsulphonyl)benzothiazol-6-amine synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-(Ethylsulphonyl)benzothiazol-6-amine
Abstract
This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for 2-(Ethylsulphonyl)benzothiazol-6-amine. The benzothiazole scaffold is a critical pharmacophore in medicinal chemistry, and understanding the synthesis of its derivatives is paramount for researchers in drug discovery and development. This document details a multi-step synthesis beginning from readily available starting materials, proceeding through key intermediates such as 2-amino-6-nitrobenzothiazole and 2-(ethylthio)benzothiazol-6-amine. Each synthetic step is presented with a detailed experimental protocol, mechanistic insights, and a discussion of the rationale behind procedural choices. This guide is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of this specific synthesis.
Introduction and Strategic Overview
2-(Ethylsulphonyl)benzothiazol-6-amine is a substituted benzothiazole derivative. The benzothiazole nucleus is a recurring motif in compounds with significant pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2] The presence of the ethylsulfonyl group at the 2-position and an amine at the 6-position makes this molecule a potentially valuable building block or target molecule in pharmaceutical research. For instance, the structurally related compound Ethionamide is an antibiotic used in the treatment of tuberculosis, highlighting the therapeutic potential of this chemical class.[3][4]
The synthesis of substituted benzothiazoles often leverages the construction of the heterocyclic ring followed by functional group interconversion on the benzene portion, or vice-versa. The pathway detailed herein follows a logical and field-proven strategy:
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Construction of the Benzothiazole Core: Formation of a 2-amino-6-nitrobenzothiazole intermediate via the Hugershoff reaction, a classic and reliable method for cyclizing substituted anilines.[5][6]
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Functionalization at the 2-Position: Conversion of the 2-amino group into a 2-ethylthio group.
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Reduction of the Nitro Group: Selective reduction of the 6-nitro substituent to the target 6-amino group.
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Oxidation of the Thioether: The final transformation of the 2-ethylthio group to the 2-ethylsulfonyl moiety. This oxidation is a critical step, as the resulting sulfone is a key functional group.[7][8]
This strategic approach allows for the sequential and controlled installation of the required functional groups, minimizing cross-reactivity and simplifying purification.
Retrosynthetic Analysis
A retrosynthetic approach simplifies the complex target molecule into more readily available starting materials. The primary disconnections for 2-(Ethylsulphonyl)benzothiazol-6-amine involve the oxidation of the sulfur, the reduction of the nitro group, and the formation of the C-S and C-N bonds of the thiazole ring.
Caption: Retrosynthetic analysis of the target compound.
Detailed Synthesis Pathway
The forward synthesis is a four-step process designed for efficiency and scalability.
Caption: Overall four-step synthesis workflow.
Step 1: Synthesis of 2-Amino-6-nitrobenzothiazole (I)
Reaction Scheme:
(Self-generated image, not from search results)
Mechanistic Insights & Rationale:
This transformation is a classic example of the Hugershoff reaction, which involves the oxidative cyclization of an aryl thiourea.[5] The reaction begins with the in-situ formation of an N-arylthiourea from p-nitroaniline and potassium thiocyanate in an acidic medium. Bromine in acetic acid then serves as an oxidizing agent, facilitating the electrophilic attack of a thiocyano group ortho to the amine, followed by intramolecular cyclization to form the benzothiazole ring.[5][6] Using a starting material with the para-position already occupied by the nitro group ensures the correct regioselectivity for the cyclization.[5]
Experimental Protocol: [Adapted from 4, 8]
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To a solution of p-nitroaniline (1.0 eq) in glacial acetic acid, add potassium thiocyanate (KSCN) (2.2 eq).
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Stir the resulting mixture at room temperature for 30-45 minutes.
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Cool the reaction mixture to below 10°C in an ice-water bath.
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Prepare a solution of bromine (1.1 eq) in glacial acetic acid.
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Add the bromine solution dropwise to the cooled reaction mixture, ensuring the temperature is maintained below 20°C. A yellow precipitate will form.
-
After the complete addition of bromine, allow the mixture to stir at room temperature for an additional 12-15 hours to ensure the reaction goes to completion.
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Pour the reaction mixture into a large volume of water and neutralize carefully with a concentrated ammonium hydroxide solution to a pH of approximately 8.
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Collect the resulting solid precipitate by vacuum filtration.
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Wash the solid extensively with water to remove inorganic salts and dry thoroughly.
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The crude product can be further purified by recrystallization from ethanol to yield 2-amino-6-nitrobenzothiazole (I) as a yellow solid.
Step 2: Synthesis of 2-(Ethylthio)-6-nitrobenzothiazole (II)
Reaction Scheme:
(Self-generated image, not from search results)
Mechanistic Insights & Rationale:
This step involves a Sandmeyer-type reaction to replace the 2-amino group with an ethylthio group. The amino group is first converted to a diazonium salt using sodium nitrite in a strong acidic medium (e.g., HBF₄ or HCl). The resulting diazonium salt is then reacted with a source of the ethylthio nucleophile, such as sodium ethyl thiolate (NaSEt) or ethyl mercaptan in the presence of a copper catalyst. This method is a standard and effective way to introduce sulfur functionalities onto an aromatic ring via a diazonium intermediate.
Experimental Protocol:
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Suspend 2-amino-6-nitrobenzothiazole (I) (1.0 eq) in an aqueous solution of tetrafluoroboric acid (HBF₄) at 0-5°C.
-
Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to ensure complete diazotization.
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In a separate flask, prepare a solution of sodium ethyl thiolate by reacting ethyl mercaptan with sodium hydroxide in water.
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Slowly add the cold diazonium salt solution to the sodium ethyl thiolate solution. A vigorous evolution of nitrogen gas will be observed.
-
Allow the reaction to warm to room temperature and stir for several hours.
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Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude material using column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-(ethylthio)-6-nitrobenzothiazole (II).
Step 3: Synthesis of 2-(Ethylthio)benzothiazol-6-amine (III)
Reaction Scheme:
(Self-generated image, not from search results)
Mechanistic Insights & Rationale:
The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Several methods are effective, but reduction with tin(II) chloride (SnCl₂·2H₂O) in an acidic medium (like concentrated HCl) or ethanol is a common and reliable choice for substrates that may be sensitive to catalytic hydrogenation.[9] The tin(II) chloride method is generally high-yielding and tolerates a wide range of functional groups, including the thioether and the benzothiazole ring system.
Experimental Protocol: [Adapted from 26]
-
Dissolve 2-(ethylthio)-6-nitrobenzothiazole (II) (1.0 eq) in ethanol or ethyl acetate.
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Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated hydrochloric acid.
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Heat the reaction mixture to reflux and monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
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Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a saturated sodium bicarbonate solution or concentrated sodium hydroxide solution until the pH is basic.
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The resulting tin salts will precipitate. Filter the mixture through a pad of celite to remove the inorganic solids.
-
Extract the aqueous filtrate with ethyl acetate.
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Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield the crude 2-(ethylthio)benzothiazol-6-amine (III), which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 4: Synthesis of 2-(Ethylsulphonyl)benzothiazol-6-amine (Final Product)
Reaction Scheme:
(Self-generated image, not from search results)
Mechanistic Insights & Rationale:
The final step is the oxidation of the thioether to a sulfone. This transformation is typically achieved using strong oxidizing agents. A common and effective reagent for this purpose is hydrogen peroxide (H₂O₂) in acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via a sulfoxide intermediate, which is then further oxidized to the sulfone.[8][10] The choice of oxidant and reaction conditions allows for controlled oxidation. The use of excess oxidant and elevated temperatures ensures the complete conversion to the sulfone.[10] This oxidation is a key step in the bioactivation of some 2-(alkylthio)benzothiazole compounds.[8]
Experimental Protocol: [Adapted from 7, 12]
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Dissolve 2-(ethylthio)benzothiazol-6-amine (III) (1.0 eq) in glacial acetic acid.
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Cool the solution in an ice bath and add 30-35% hydrogen peroxide (H₂O₂) (2.5-3.0 eq) dropwise.
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After the addition, allow the reaction to warm to room temperature and then heat to 60-70°C for several hours. Monitor the reaction by TLC to confirm the disappearance of the starting material and the intermediate sulfoxide.
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Once the reaction is complete, cool the mixture and pour it into cold water.
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Neutralize the solution with a suitable base, such as sodium bicarbonate, which will cause the product to precipitate.
-
Collect the solid product by vacuum filtration.
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Wash the product with water and dry it.
-
Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain the pure 2-(Ethylsulphonyl)benzothiazol-6-amine.
Data Summary and Characterization
The following table summarizes the expected outcomes for the synthesis. Actual yields may vary based on experimental conditions and scale.
| Compound | Step | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical Appearance |
| I | 1 | C₇H₅N₃O₂S | 195.20 | 70-85 | Yellow Solid |
| II | 2 | C₉H₈N₂O₂S₂ | 240.30 | 50-65 | Pale Yellow Solid |
| III | 3 | C₉H₁₀N₂S₂ | 210.32 | 80-95 | Off-white to Tan Solid |
| Product | 4 | C₉H₁₀N₂O₂S₂ | 242.32 | 75-90 | White to Pale Yellow Solid |
Characterization of the final product and intermediates should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm their identity and purity. Melting point analysis should also be conducted.
Troubleshooting and Optimization
| Issue | Possible Cause | Recommended Solution |
| Low yield in Step 1 | Incomplete reaction or side reactions. | Ensure anhydrous conditions and control the temperature strictly during bromine addition. The purity of p-nitroaniline is crucial.[5] |
| Formation of Isomers | Thiocyanation at an incorrect position. | Not expected with p-nitroaniline as the para position is blocked. If using other anilines, ensure the para position is blocked to direct ortho cyclization.[5] |
| Incomplete reduction in Step 3 | Insufficient reducing agent or reaction time. | Increase the equivalents of SnCl₂·2H₂O and ensure the reaction is heated to reflux until TLC shows full conversion. |
| Incomplete oxidation in Step 4 | Insufficient oxidant or low temperature. | The reaction may stop at the sulfoxide stage.[10] Increase the amount of H₂O₂ and/or the reaction temperature and time to drive the reaction to the sulfone. |
| Purification Difficulties | Similar polarity of product and byproducts. | Optimize column chromatography solvent systems. For the final product, recrystallization is often effective for achieving high purity. |
References
- Veeprho. (n.d.). Ethionamide Impurities and Related Compound.
- Benchchem. (n.d.). A Technical Guide to 6-Nitro-2- benzothiazolesulfonamide and Related Derivatives: Synthesis, Biological Activity, and.
- Pharmaffiliates. (n.d.). Ethionamide-Impurities.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Ethyl-1,3-benzothiazol-6-amine Derivatives.
- SYNTHESIS OF SOME SUBSTITUTED BENZOTHIAZOLE DERIVATIES AND ITS BIOLOGICAL ACTIVITIES. (n.d.). Retrieved from an international journal of advances in pharmaceutical sciences.
- Boruah, M., et al. (2021).
- Suggested mechanism for the oxidation of 2-(methylthio)-benzothiazole.... (n.d.).
- Synthesis and antibacterial activity of transition metal complexes of 2-amino acetate, 6-nitro benzothiazole. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Chen, W., et al. (2022). Benzothiazole-Derived Sulfones and Sulfoxides as Reactive Templates for Biothiols and Sulfane Sulfurs. ACS Omega.
- 1,3,4-Thiadiazoles and 2-(Alkylthio)-1,3-Benzothiazoles. (2012).
- What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?. (2013).
- SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. (n.d.).
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